BenchChemオンラインストアへようこそ!

tenecteplase

Pharmacokinetics Thrombolysis Drug Administration

Tenecteplase (TNK-tPA) is a genetically engineered variant of human tissue plasminogen activator (tPA, alteplase) containing specific triple-site mutations (T103N, N117Q, KHRR 296-299 AAAA). These modifications confer 15-fold higher fibrin specificity, 80-fold reduced binding to plasminogen activator inhibitor-1 (PAI-1), and a 6-fold prolonged plasma half-life (22 minutes versus 3.5 minutes for alteplase).

Molecular Formula C6H12N2
Molecular Weight 0
CAS No. 191588-94-0
Cat. No. B1169815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametenecteplase
CAS191588-94-0
Molecular FormulaC6H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenecteplase (CAS 191588-94-0): A Third-Generation Bolus Thrombolytic for Acute Ischemic Stroke and Myocardial Infarction


Tenecteplase (TNK-tPA) is a genetically engineered variant of human tissue plasminogen activator (tPA, alteplase) containing specific triple-site mutations (T103N, N117Q, KHRR 296-299 AAAA). These modifications confer 15-fold higher fibrin specificity, 80-fold reduced binding to plasminogen activator inhibitor-1 (PAI-1), and a 6-fold prolonged plasma half-life (22 minutes versus 3.5 minutes for alteplase) [1]. Consequently, tenecteplase is administered as a single intravenous bolus over 5–10 seconds, in contrast to the 90-minute accelerated infusion required for alteplase [1]. It is approved for acute ST-segment elevation myocardial infarction (STEMI) and, as of March 2025, received FDA approval for acute ischemic stroke (AIS) based on the AcT trial [2]. The compound is also designated as a WHO Essential Medicine and is widely used as a bridging agent prior to mechanical thrombectomy in large vessel occlusion (LVO) stroke [3].

Why Alteplase, Reteplase, or Streptokinase Cannot Be Substituted for Tenecteplase Without Compromising Operational Efficiency or Hemostatic Safety


Tenecteplase possesses a unique combination of biochemical and pharmacokinetic properties that distinguish it from other in-class fibrinolytics. Unlike alteplase, which requires a 90-minute infusion due to its short half-life (3.5 minutes) and lower fibrin specificity, tenecteplase's extended half-life (22 minutes) and 15-fold higher fibrin specificity enable single-bolus administration without compromising efficacy [1]. This directly reduces door-to-needle times by a median of 11–17 minutes in real-world AIS cohorts, an operational advantage not achievable with alteplase [2]. Compared to reteplase, which also permits bolus administration but exhibits lower fibrin specificity and a shorter half-life (~13–16 minutes) requiring two separate boluses, tenecteplase demonstrated a significantly lower incidence of major bleeding (0.9% versus 5.7%, p=0.017) in a comparative STEMI cohort [3]. Against streptokinase, a non-fibrin-specific first-generation agent, tenecteplase achieves markedly superior complete ST-segment resolution (80% versus 10%) [4]. Therefore, substituting tenecteplase with any of these agents would sacrifice either the logistical simplicity of single-bolus administration or the hemostatic safety conferred by its high fibrin specificity.

Tenecteplase (TNK-tPA) Comparative Evidence Guide: Quantitative Differentiation Against Alteplase, Reteplase, and Streptokinase


Pharmacokinetic Differentiation: 6-Fold Longer Half-Life and Single-Bolus Dosing Versus Alteplase's 90-Minute Infusion

Tenecteplase exhibits a 6-fold prolonged plasma half-life relative to alteplase (22 minutes versus 3.5 minutes) due to an 80-fold reduced binding affinity to PAI-1 and 15-fold higher fibrin specificity [1]. This allows tenecteplase to be administered as a single intravenous bolus over 5–10 seconds, whereas alteplase requires a 90-minute accelerated infusion (10% bolus followed by 1-hour infusion) [1]. Systemic exposure (AUC) following a 30–50 mg bolus of tenecteplase is consistently higher than that achieved with a 100 mg infusion of alteplase [1].

Pharmacokinetics Thrombolysis Drug Administration

Early Reperfusion in Large Vessel Occlusion (LVO) Stroke: 3.5-Fold Higher Adjusted Odds of Pre-Thrombectomy Reperfusion Versus Alteplase

In a multicenter retrospective cohort study (n=476 AIS patients, including 226 with LVO), tenecteplase (0.25 mg/kg) was associated with significantly higher early reperfusion rates prior to mechanical thrombectomy compared to alteplase [1]. Early reperfusion (mTICI 2b/2c/3 or absence of retrievable thrombus) occurred in 14.8% of patients receiving tenecteplase versus 4.5% receiving alteplase, representing an absolute risk difference of 10.3% (95% CI 2.7–17.8%, p=0.008) [1]. The adjusted odds ratio for early reperfusion with tenecteplase was 3.53 (95% CI 1.20–10.40, p=0.022) [1].

Acute Ischemic Stroke Large Vessel Occlusion Mechanical Thrombectomy

Door-to-Needle Time Reduction: Median 11–17 Minute Improvement Over Alteplase in Real-World AIS Cohorts

Multiple observational studies demonstrate that switching from alteplase to tenecteplase significantly reduces door-to-needle (DTN) times in acute ischemic stroke. In the BayCare Health System cohort (n=476), median DTN time was 34 minutes with tenecteplase versus 45 minutes with alteplase (difference −11 minutes, 95% CI −14.4 to −7.6, p<0.001) [1]. In a prospective observational study across two academic medical centers, the proportion of patients achieving DTN ≤45 minutes was 41% with tenecteplase versus 29% with alteplase (adjusted OR 1.85, 95% CI 1.27–2.71, p=0.001) [2]. Similarly, a German stroke registry reported median DTN of 41 minutes with tenecteplase versus 58 minutes with alteplase (p<0.001) [3].

Acute Ischemic Stroke Operational Efficiency Door-to-Needle Time

Major Bleeding Reduction Versus Reteplase: 0.9% Versus 5.7% in STEMI Patients

In a multicenter retrospective cohort study comparing tenecteplase (n=229) and reteplase (n=53) in patients with acute STEMI, the incidence of major bleeding was significantly lower in the tenecteplase group (0.9% versus 5.7%, p=0.017) [1]. The incidence of failed thrombolysis was not significantly different between groups (33.2% with tenecteplase versus 20.8% with reteplase; adjusted OR 0.53, 95% CI 0.25–1.10, p=0.089) [1]. This safety advantage is attributed to tenecteplase's 15-fold higher fibrin specificity, which minimizes systemic fibrinogen depletion and reduces off-target bleeding complications [2].

Acute Myocardial Infarction Bleeding Risk Fibrinolytic Safety

Complete ST-Segment Resolution Superiority Versus Streptokinase: 80% Versus 10% in Myocardial Infarction

A systematic review comparing tenecteplase and streptokinase in the management of myocardial infarction in developing countries found that tenecteplase achieved markedly superior complete ST-segment resolution. On an effect direction plot, tenecteplase demonstrated complete ST-segment resolution in 80% of studies versus only 10% for streptokinase [1]. Similarly, symptom relief was achieved in 80% of studies with tenecteplase compared to 20% with streptokinase [1]. These findings reflect tenecteplase's high fibrin specificity and PAI-1 resistance, whereas streptokinase is a non-fibrin-specific first-generation agent that causes systemic plasminogen activation and fibrinogen depletion [2].

Acute Myocardial Infarction ST-Segment Resolution Reperfusion

Excellent Functional Outcome (mRS 0–1) Superiority: OR 1.14 Versus Alteplase in Meta-Analysis of 11 RCTs (n=7,546)

An updated meta-analysis of 11 randomized controlled trials comprising 7,546 patients with acute ischemic stroke compared tenecteplase 0.25 mg/kg versus alteplase 0.9 mg/kg [1]. Tenecteplase demonstrated a statistically significant improvement in excellent functional outcome, defined as modified Rankin Scale (mRS) score of 0–1 at 90 days, with an odds ratio of 1.14 (95% CI 1.03–1.25) [1]. No statistically significant differences were observed for good functional outcome (mRS 0–2; OR 1.11, 95% CI 0.90–1.25), early neurological improvement (OR 1.08, 95% CI 0.93–1.26), all-cause death (OR 0.99, 95% CI 0.81–1.19), or symptomatic intracranial hemorrhage (OR 1.11, 95% CI 0.81–1.52) [1].

Acute Ischemic Stroke Functional Outcome Meta-Analysis

Tenecteplase (CAS 191588-94-0): Optimal Procurement and Clinical Deployment Scenarios


Comprehensive Stroke Centers with High Thrombectomy Volumes

Tenecteplase should be preferentially stocked in comprehensive stroke centers managing high volumes of large vessel occlusion (LVO) stroke patients. Evidence demonstrates that tenecteplase achieves a 3.53-fold higher adjusted odds of early reperfusion prior to mechanical thrombectomy compared to alteplase (14.8% versus 4.5%, p=0.008) [1]. Additionally, tenecteplase's single-bolus administration reduces door-to-needle time by a median of 11–17 minutes, enabling faster thrombolysis and potentially earlier thrombectomy [2]. For LVO patients, tenecteplase was associated with significantly higher rates of good 90-day functional outcome (mRS 0–2) compared to alteplase (47.3% versus 29.3%, p=0.031) [1].

Primary Stroke Centers and Community Hospitals Without On-Site Thrombectomy Capability

For primary stroke centers and community hospitals that must transfer patients to comprehensive centers for mechanical thrombectomy, tenecteplase offers distinct operational advantages. The single-bolus formulation eliminates the need for infusion pumps during inter-hospital transport, reducing the risk of infusion interruption and medication errors [3]. Observational data show that tenecteplase achieves significantly higher rates of target door-in-door-out time within 90 minutes (37% versus 14%; adjusted OR 3.62, 95% CI 1.30–10.74, p=0.02) compared to alteplase [2]. Furthermore, tenecteplase's superior excellent functional outcome rate (OR 1.14 for mRS 0–1) translates to improved patient outcomes even when thrombectomy is delayed or unavailable [4].

STEMI Management in PCI-Capable and Non-PCI-Capable Facilities

Tenecteplase is the preferred fibrinolytic agent for STEMI patients in both PCI-capable and non-PCI-capable settings. In the ASSENT-2 trial (n=16,949), tenecteplase demonstrated equivalent 30-day mortality (approximately 6.2%) to front-loaded alteplase, with significantly lower rates of non-cerebral bleeding (26.43% versus 28.95%, p=0.0003) [5]. When compared to reteplase in a multicenter STEMI cohort, tenecteplase exhibited significantly lower major bleeding (0.9% versus 5.7%, p=0.017) [6]. In resource-constrained settings where streptokinase remains in use, tenecteplase achieves 8-fold higher rates of complete ST-segment resolution (80% versus 10%) [7], justifying its selection for improved myocardial salvage.

Mobile Stroke Units and Pre-Hospital Thrombolysis Programs

Tenecteplase's single-bolus administration makes it the ideal thrombolytic for mobile stroke units (MSUs) and pre-hospital treatment protocols. Unlike alteplase, which requires a 90-minute infusion that must be initiated and monitored, tenecteplase can be administered as a rapid 5–10 second bolus in the ambulance, eliminating the need for infusion pumps and reducing paramedic workload [3]. The EXTEND-IA TNK trial demonstrated that tenecteplase administered in a mobile stroke unit achieved higher rates of substantial angiographic reperfusion compared to alteplase (22% versus 10%) in LVO patients [8]. The combination of operational simplicity and superior reperfusion efficacy makes tenecteplase the agent of choice for pre-hospital stroke care systems.

Quote Request

Request a Quote for tenecteplase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.